(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid
Overview
Description
“(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BN2O3 . It has a molecular weight of 208.02 . The compound is available from various suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Anticancer Potential of Boronic Acid Derivatives
Boronic acid derivatives, including cinnamic acid and its phenolic analogs, are gaining attention in anticancer research due to their potential as traditional and synthetic antitumor agents. The structural functionality of these compounds provides multiple reactive sites for chemical modifications, leading to a wide range of anticancer activities. Recent studies have focused on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a renewed interest in their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Boronic Acid Drugs Design and Discovery
The incorporation of boronic acids into medicinal chemistry has led to the FDA and Health Canada approval of several boronic acid drugs, with many more in clinical trials. Boronic acids enhance drug potency and improve pharmacokinetics, demonstrating the versatility and potential of boronic acid-based drugs in therapeutic applications. This review highlights the discovery processes, synthetic developments, and the benefits of incorporating boronic acids into drug designs (Plescia & Moitessier, 2020).
Boronic Acid in Organic Optoelectronics
The development of BODIPY-based materials, incorporating boronic acid derivatives, signifies progress in the field of organic optoelectronics. These materials serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review underlines the structural design and synthesis advancements of BODIPY-based organic semiconductors for application in OLED devices, showcasing the potential of boronic acid derivatives in enhancing 'metal-free' infrared emitters and contributing to future developments in optoelectronics (Squeo & Pasini, 2020).
Electrochemical Biosensors Utilizing Boronic Acid
Ferroceneboronic acid (FcBA) and its derivatives are explored for creating electrochemical biosensors, sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. By leveraging the unique properties of FcBA, these sensors offer a non-enzymatic approach to glucose sensing and monitoring HbA1c levels, showcasing the versatility of boronic acid derivatives in the development of innovative biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).
Boronic Acid in Flame Retardancy
Phytic acid (PA), a boron-containing compound, is highlighted for its application as a flame retardant for natural fabrics like cotton and wool. The synergistic effects of PA with chitosan, silicon, nitrogen, and boron-based molecules offer multi-functional properties to treated fabrics, including antimicrobial and hydrophobic features. This review emphasizes PA's potential as a sustainable alternative to conventional flame retardants, underscoring the importance of further research in optimizing boron-based compounds for environmental and safety applications (Sykam, Försth, Sas, Restás, & Das, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes like serine proteases and esterases. They can form reversible covalent bonds with these enzymes, potentially modulating their activity .
Mode of Action
The hydrazine group in the compound could potentially act as a nucleophile, reacting with electrophilic centers in biological molecules. This could lead to changes in the structure and function of these molecules .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given its structural features, it could potentially interfere with pathways involving the targets mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. Boronic acids are generally well absorbed and can cross biological membranes. The hydrazine group could potentially be metabolized in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially modulate enzyme activity, leading to changes at the cellular level .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH and the presence of other molecules that can react with boronic acids or hydrazines .
Properties
IUPAC Name |
[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVRIUROYAQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)NN)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656875 | |
Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-83-2 | |
Record name | 4-Boronobenzenepropanoic acid 1-hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957034-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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